

# CAS number 5435-54-1 properties and structure

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## Compound of Interest

Compound Name: 4-Hydroxy-3-nitropyridine

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An In-Depth Technical Guide to **4-Hydroxy-3-nitropyridine** (CAS 5435-54-1)

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Hydroxy-3-nitropyridine** (CAS 5435-54-1), a pivotal heterocyclic compound, serves as a versatile intermediate in a multitude of synthetic applications, ranging from pharmaceutical development to materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. We delve into its significant role as a precursor in the synthesis of high-value molecules, particularly for agrochemicals and active pharmaceutical ingredients (APIs), with a focus on its applications in targeting neurological disorders. Detailed analytical procedures for quality control and characterization, alongside established synthetic protocols and safety considerations, are presented to support its practical application in research and development.

## Introduction: The Strategic Importance of 4-Hydroxy-3-nitropyridine

**4-Hydroxy-3-nitropyridine** is a substituted pyridine derivative whose value in chemical synthesis is anchored by its dual functionality: a nucleophilic hydroxyl group and an electron-withdrawing nitro group on a pyridine scaffold.<sup>[1][2]</sup> This unique electronic arrangement makes it a reactive yet stable building block.<sup>[2]</sup> Its market growth is significantly propelled by its escalating demand as a vital intermediate in the synthesis of various APIs and advanced crop protection agents.<sup>[3][4]</sup> The global market for **4-Hydroxy-3-nitropyridine** is projected to

expand significantly, reflecting its critical role in these high-growth sectors.[3][4] This guide aims to consolidate the technical knowledge surrounding this compound, providing a foundational resource for professionals engaged in chemical synthesis and drug discovery.

## Molecular Structure and Physicochemical Properties

The structural and physical characteristics of **4-Hydroxy-3-nitropyridine** are fundamental to its reactivity and handling. The compound features a pyridine ring substituted with a hydroxyl group at the 4-position and a nitro group at the 3-position.[1]

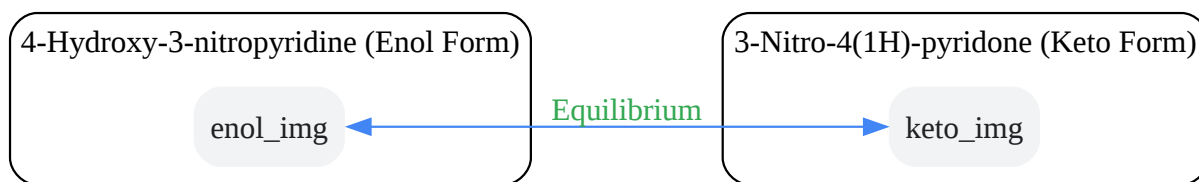
## Structural Identifiers and Tautomerism

An important structural aspect of **4-Hydroxy-3-nitropyridine** is its existence in tautomeric forms: the 'hydroxy' form (4-hydroxypyridine) and the 'pyridone' form (4-pyridone).[1] This equilibrium is a key determinant of its reactivity.

- **4-Hydroxy-3-nitropyridine** (Enol form)
- **3-Nitro-1,4-dihydropyridin-4-one** (Keto form)[1]

The pyridone tautomer is often more reactive in certain transformations.[1][5] This dynamic is crucial for designing synthetic strategies.

Below is a diagram illustrating the tautomeric equilibrium.



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Caption: Tautomeric equilibrium of CAS 5435-54-1.

## Physicochemical Data

The key properties of **4-Hydroxy-3-nitropyridine** are summarized in the table below for quick reference.

Property	Value	Reference(s)
CAS Number	5435-54-1	[6]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> N <sub>2</sub> O <sub>3</sub>	[6][7]
Molecular Weight	140.10 g/mol	[6][8]
Appearance	Light yellow to yellow crystalline powder	[1][2][9]
Melting Point	285 °C (decomposes)	[6][9]
Boiling Point	382.1 °C (Predicted)	[5][9]
Solubility	Soluble in polar solvents such as water and alcohols.	[1]
SMILES	<chem>Oc1ccncc1=O</chem> or <chem>C1=CNC(=O)N+(=O)O-</chem>	[1][6][10]
InChI Key	YUWOLBZMQDGRFV-UHFFFAOYSA-N	[1][6][10]

## Synthesis and Reactivity

The utility of **4-Hydroxy-3-nitropyridine** stems from its straightforward synthesis and its capacity to undergo further transformations, making it a valuable synthetic intermediate.[11][12]

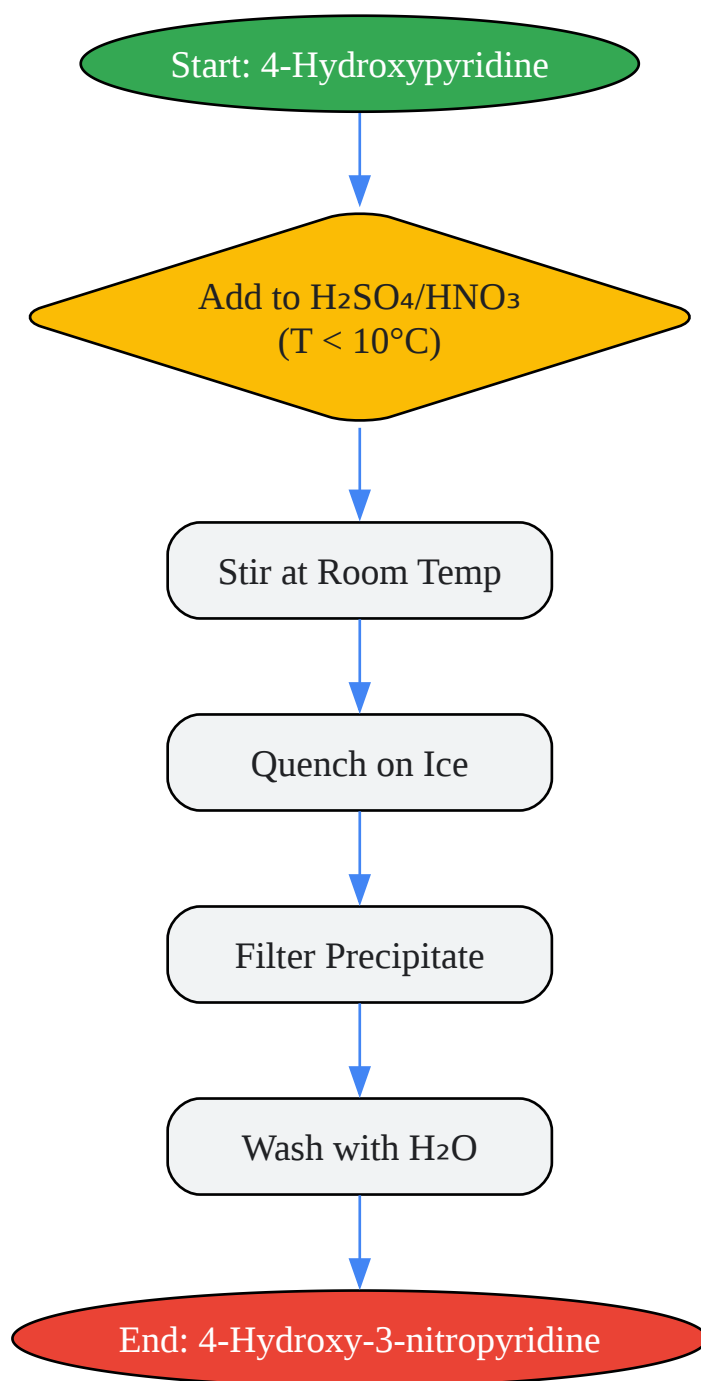
### General Synthesis Protocol: Nitration of 4-Hydroxypyridine

The primary route for synthesizing **4-Hydroxy-3-nitropyridine** involves the electrophilic nitration of 4-hydroxypyridine.[11][12]

Principle: The hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group primarily to the 3-position. The reaction is typically carried out using a mixture of nitric and sulfuric acids.

Step-by-Step Protocol:

- **Reaction Setup:** In a flask equipped with a stirrer and cooled in an ice bath, slowly add 4-hydroxypyridine to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
- **Temperature Control:** Maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and prevent over-nitration.
- **Reaction Progression:** After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
- **Work-up:** Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic solution.
- **Isolation and Purification:** Collect the precipitate by filtration, wash thoroughly with cold water to remove residual acid, and then dry. Recrystallization from a suitable solvent, such as water or ethanol, can be performed for further purification.



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Caption: General workflow for the synthesis of **4-Hydroxy-3-nitropyridine**.

## Key Reactions as a Synthetic Intermediate

**4-Hydroxy-3-nitropyridine** is a precursor for various substituted pyridines.[11] Its hydroxyl group can be readily converted into a better leaving group, such as a chloride, facilitating

nucleophilic substitution.

**Protocol for Synthesis of 4-Chloro-3-nitropyridine:** This transformation is crucial for introducing a wide range of nucleophiles at the 4-position.

- **Reagents:** Treat **4-Hydroxy-3-nitropyridine** with a chlorinating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) or a mixture of phosphorus pentachloride ( $\text{PCl}_5$ ) and  $\text{POCl}_3$ .[\[11\]](#)
- **Reaction Conditions:** The reaction is typically performed under reflux.
- **Work-up:** After cooling, the reaction mixture is carefully poured onto ice, and the product is extracted with an organic solvent.
- **Purification:** The crude product is purified by column chromatography or recrystallization.

This chloro-derivative serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals by subsequent reaction with various nucleophiles (amines, thiols, etc.).[\[2\]](#)[\[10\]](#)

## Applications in Research and Drug Development

The compound's structure is a valuable scaffold in medicinal chemistry and agrochemical research.

- **Pharmaceutical Development:** It is a key building block for APIs targeting neurological disorders.[\[2\]](#)[\[10\]](#) The pyridine core is a common feature in many CNS-active drugs, and the nitro and hydroxyl groups provide handles for molecular diversification to optimize efficacy and specificity.[\[10\]](#)
- **Agrochemicals:** It is used to formulate effective pesticides and herbicides.[\[2\]](#)[\[10\]](#)
- **Material Science:** The compound's reactive nature allows for its incorporation into polymers and coatings to create advanced materials with enhanced durability or specific electronic properties.[\[2\]](#)
- **Analytical Chemistry:** It can be employed as a reagent in various analytical methods for the detection and quantification of other substances.[\[2\]](#)[\[10\]](#)

## Analytical Characterization

Ensuring the purity and identity of **4-Hydroxy-3-nitropyridine** is critical for its use in synthesis. Standard analytical techniques are employed for quality control.

Technique	Expected Observations
HPLC	A primary method for purity assessment (typically $\geq 97\%$ or $\geq 98\%$ ). <sup>[2][6][8]</sup> A suitable method would involve a C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid.
$^1\text{H}$ NMR	The spectrum would show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group and the hydroxyl group.
$^{13}\text{C}$ NMR	Will show five distinct carbon signals corresponding to the pyridine ring carbons.
Mass Spectrometry (MS)	The molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at $m/z$ 141.02, confirming the molecular weight.
Infrared (IR) Spectroscopy	Characteristic peaks would be observed for O-H stretching (hydroxyl group), N-O stretching (nitro group), and C=C/C=N stretching of the aromatic ring.

## Safety and Handling

Proper handling of **4-Hydroxy-3-nitropyridine** is essential due to its potential hazards.

## Hazard Identification

The compound is classified as an irritant and is harmful if swallowed.<sup>[11][13]</sup>

- Causes skin irritation (H315)<sup>[11][13]</sup>

- Causes serious eye irritation (H319)[11][13]
- May cause respiratory irritation (H335)[11][13]
- Harmful if swallowed (H302)[11]

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (N95 type), chemical-resistant gloves, and safety goggles or a face shield.[6]
- Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14]
- Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen) to maintain stability.[5][11]
- First Aid:
  - Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
  - Inhalation: Move the person to fresh air.[14]
  - Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[15]

## Conclusion

**4-Hydroxy-3-nitropyridine** (CAS 5435-54-1) is a cornerstone intermediate with broad applicability in the chemical and pharmaceutical industries. Its well-defined structure, predictable reactivity, and established synthetic routes make it an indispensable tool for researchers and developers. This guide has provided a technical framework covering its properties, synthesis, applications, and safety, offering a comprehensive resource to facilitate its effective and safe utilization in advancing scientific innovation.

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